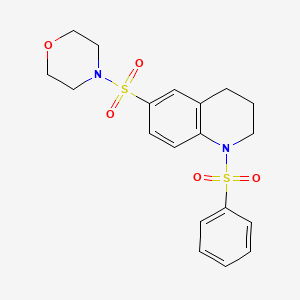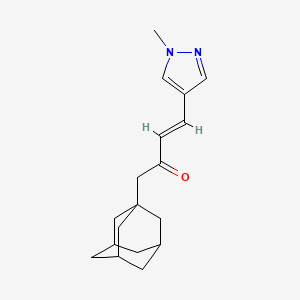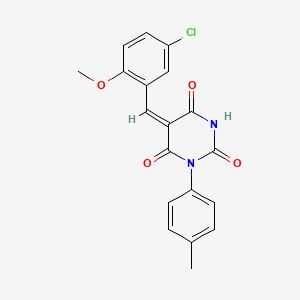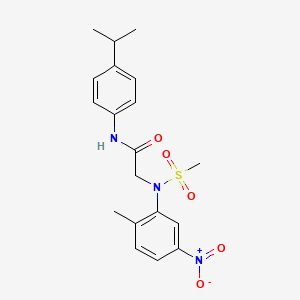
6-(Morpholin-4-ylsulfonyl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline
Overview
Description
6-(Morpholin-4-ylsulfonyl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that features both morpholine and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Morpholin-4-ylsulfonyl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the morpholin-4-ylsulfonyl and phenylsulfonyl groups through sulfonation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Morpholin-4-ylsulfonyl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the quinoline ring or the sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary, but they often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or modify existing ones.
Scientific Research Applications
6-(Morpholin-4-ylsulfonyl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(Morpholin-4-ylsulfonyl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the morpholine ring can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 6-(Morpholin-4-yl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline
- 6-(Morpholin-4-ylsulfonyl)-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline
- 6-(Morpholin-4-ylsulfonyl)-1-(phenylsulfonyl)-quinoline
Uniqueness
6-(Morpholin-4-ylsulfonyl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of both morpholin-4-ylsulfonyl and phenylsulfonyl groups, which provide distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
4-[[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]sulfonyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c22-27(23,20-11-13-26-14-12-20)18-8-9-19-16(15-18)5-4-10-21(19)28(24,25)17-6-2-1-3-7-17/h1-3,6-9,15H,4-5,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSAXKNHXHAIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(4-PROPYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE](/img/structure/B4625064.png)
![ETHYL 2-{2-[2-(ETHYLSULFANYL)BENZAMIDO]-1,3-THIAZOL-4-YL}ACETATE](/img/structure/B4625076.png)
![3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine](/img/structure/B4625085.png)
![METHYL (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B4625090.png)



![N-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625128.png)
![N-(4-chlorophenyl)-N'-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4625137.png)
![N-cyclohexyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B4625151.png)
![Methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)sulfanyl]acetate](/img/structure/B4625159.png)
![1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625173.png)
![2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B4625178.png)
![2-(2,2-dimethylpropanoyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4625183.png)
